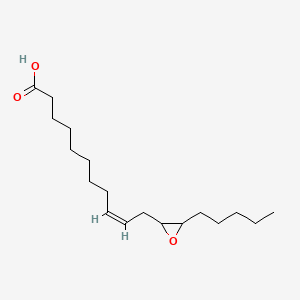
Vernolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12(13)-Epome, also known as vernolsaeure or vernolic acids, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 12(13)-epome is considered to be an octadecanoid lipid molecule. 12(13)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 12(13)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 12(13)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 12(13)-Epome can be biosynthesized from octadec-9-enoic acid.
Vernolic acid is a monounsaturated epoxy fatty acid composed of cis-9-octadecenoic acid having a 12,13-epoxy group. It has a role as a plant metabolite. It is an epoxy fatty acid, a monounsaturated fatty acid, a long-chain fatty acid and an epoxyoctadecenoic acid. It derives from an octadec-9-enoic acid. It is a conjugate acid of a vernolate.
科学的研究の応用
Genetic Engineering for Enhanced Vernolic Acid Production
This compound, an epoxy fatty acid, has potential as a renewable chemical feedstock. Research by Li et al. (2010) has shown that genetically engineering commercial oilseeds can effectively increase the production of this compound. They successfully increased this compound accumulation in soybean somatic embryos and petunia leaves through co-expression of specific genes (Li, Yu, Hatanaka, & Hildebrand, 2010).
Biosynthesis of this compound
Cahoon et al. (2002) investigated the synthesis of this compound in Euphorbia lagascae seeds. Their study revealed that a cytochrome P450 enzyme, distinct from the enzymes found in other species, is involved in the biosynthesis of this compound in these seeds. This highlights the diversity of mechanisms plants use to produce this compound (Cahoon, Ripp, Hall, & Mcgonigle, 2002).
Agronomic Performance of this compound Producing Plants
Chakraborty et al. (2018) conducted field trials to evaluate the agronomic performance of Euphorbia lagascae, a plant that naturally produces this compound. Their results showed potential for its development as a commercial crop, although challenges in field germination need to be addressed (Chakraborty, Todd, Isbell, & Acker, 2018).
Cloning and Functional Analysis of Key Enzymes
Yu et al. (2008) focused on isolating and characterizing enzymes from Vernonia galamensis that are responsible for the accumulation of this compound. This study aids in understanding the biological processes involved in the synthesis of epoxy fatty acids, which can have industrial applications (Yu, Li, Hatanaka, & Hildebrand, 2008).
Chemical Properties and Applications
Samuelsson and Johansson (2001) investigated the chemical properties of methyl esters of this compound, highlighting its potential in various industrial applications due to its unique properties compared to conventional fatty acids (Samuelsson & Johansson, 2001).
Nutritional Applications and Effects
Ramos-Morales et al. (2016) explored the use of Vernonia galamensis and this compound in animal nutrition. Their research indicated that these could modify the biohydrogenation process in ruminants, potentially impacting the fatty acid composition in meat and milk (Ramos-Morales, McKain, Gawad, Hugo, & Wallace, 2016).
特性
分子式 |
C18H32O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8- |
InChIキー |
CCPPLLJZDQAOHD-FLIBITNWSA-N |
異性体SMILES |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
正規SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
物理的記述 |
Solid |
同義語 |
cis-12-epoxyoctadeca-cis-9-enoate cis-12-epoxyoctadeca-cis-9-enoic acid vernoleate vernolic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


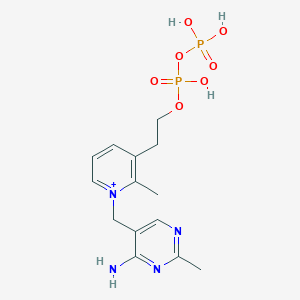
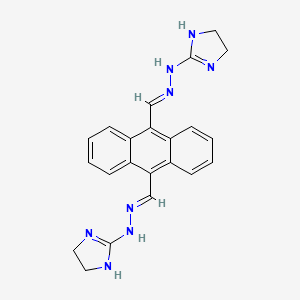

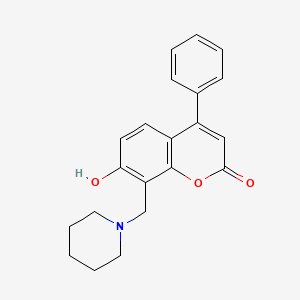
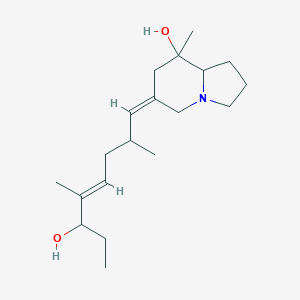
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)

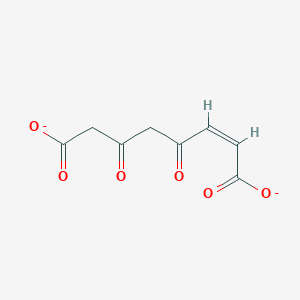

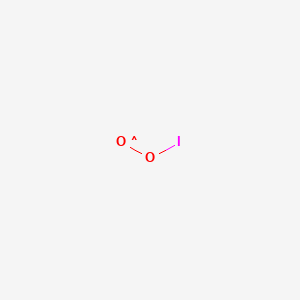

![methyl 8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238820.png)
![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)

